molecular formula C10H6FNO B8775382 5-fluoro-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile

5-fluoro-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile

Cat. No.: B8775382
M. Wt: 175.16 g/mol
InChI Key: ONOPSFIBIHLFBQ-UHFFFAOYSA-N
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Description

5-fluoro-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile is a useful research compound. Its molecular formula is C10H6FNO and its molecular weight is 175.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H6FNO

Molecular Weight

175.16 g/mol

IUPAC Name

5-fluoro-1-oxo-2,3-dihydroindene-4-carbonitrile

InChI

InChI=1S/C10H6FNO/c11-9-3-1-7-6(8(9)5-12)2-4-10(7)13/h1,3H,2,4H2

InChI Key

ONOPSFIBIHLFBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)F)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a microwave tube charged with 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one (500 mg, 2.2 mmol) and a stir bar was added Pd2(dba)3 (40.0 mg, 0.044 mmol), S-phos (45 mg, 0.11 mmol), zinc cyanide (333 mg, 2.84 mmol), DMF (15 mL), and Water (0.15 mL). The tube was sealed, and purged three times with nitrogen. The reaction was then heated to 175° C. for 3 minutes in a microwave reactor. TLC showed formation of the desired product, along with a small amount of the dimethylaniline adduct. The crude product mixture was diluted with EtOAc, washed with brine, dried over sodium sulfate, adsorbed onto silica, and purified by MPLC. After removal of solvent, 5-fluoro-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile was collected.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
45 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
40 mg
Type
catalyst
Reaction Step Two
Name
zinc cyanide
Quantity
333 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0.15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a flask charged with 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one [made following the procedure described in Intermediate 35, Step B of PCT publication WO 2010/129379) (1.0 g, 4.4 mmol) and a stir bar was added copper(I) cyanide (0.47 g, 5.2 mmol) and DMF (20 ml). The reaction was sealed with a condenser, purged three times with nitrogen, and heated to 150° C. for 16 hours. TLC at that point showed two new spots. The spot right below SM was the title product. LC-MS (IE, m/z): 176 [M+1].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 35
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
copper(I) cyanide
Quantity
0.47 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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